2-(1-Methylpiperidin-2-yl)acetaldehyde
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Overview
Description
2-(1-Methylpiperidin-2-yl)acetaldehyde is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-2-yl)acetaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes. One common method is the reductive amination of 2-piperidineacetaldehyde with methylamine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(1-Methylpiperidin-2-yl)acetic acid
Reduction: 2-(1-Methylpiperidin-2-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the piperidine ring can interact with receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)acetaldehyde
- 2-Piperidineacetaldehyde, 1-methyl-
Uniqueness
2-(1-Methylpiperidin-2-yl)acetaldehyde is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
533-16-4 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-8(9)5-7-10/h7-8H,2-6H2,1H3 |
InChI Key |
KQLRMRGFMYZJAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CC=O |
Origin of Product |
United States |
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